molecular formula C19H14N4O7S2 B2924821 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate CAS No. 877651-42-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate

Katalognummer: B2924821
CAS-Nummer: 877651-42-8
Molekulargewicht: 474.46
InChI-Schlüssel: ODWXNAKRIHMXNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of heterocyclic derivatives featuring a 4-oxo-4H-pyran core linked to a 1,3,4-thiadiazole moiety via a thioether bridge. The thiadiazole ring is substituted with a cyclopropanecarboxamido group, while the pyran ring is esterified with 2-nitrobenzoate. The 2-nitrobenzoate group, with its electron-withdrawing nitro substituent, may influence reactivity and binding affinity in biological systems.

Eigenschaften

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O7S2/c24-14-7-11(9-31-19-22-21-18(32-19)20-16(25)10-5-6-10)29-8-15(14)30-17(26)12-3-1-2-4-13(12)23(27)28/h1-4,7-8,10H,5-6,9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWXNAKRIHMXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on molecular features, substituents, and hypothetical bioactivity implications:

Compound Name Thiadiazole Substituent Ester Group Molecular Formula Molecular Weight Key Structural/Functional Notes References
6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate Cyclopropanecarboxamido 2-nitrobenzoate C₉₇H₁₆N₄O₈S₂ (hyp.) 540.5 (hyp.) Ortho-nitro group may enhance electrophilicity and interaction with biological targets. Hypothetical
6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate () Cyclopropanecarboxamido 2-(4-methoxyphenyl)acetate C₂₄H₂₃N₃O₇S₂ (hyp.) 545.6 (hyp.) Methoxy group increases electron density, potentially reducing reactivity compared to nitro groups.
6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate () Cyclopropanecarboxamido 2-(4-ethoxyphenoxy)acetate C₂₂H₂₁N₃O₇S₂ 503.6 Ethoxy-phenoxy chain may improve solubility but reduce membrane permeability.
4-Oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate () Thiophene-2-carboxamido 4-nitrobenzoate C₂₀H₁₂N₄O₇S₃ 516.5 Thiophene introduces π-π stacking potential; para-nitro group may alter binding orientation.
6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-nitrobenzoate () Acetamido 4-nitrobenzoate C₁₇H₁₂N₄O₇S₂ 448.4 Smaller acetamido group reduces steric hindrance, possibly enhancing enzyme access.
6-{[(5-Cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethylbutanoate () Cyclopropaneamido 2-ethylbutanoate C₁₈H₂₁N₃O₅S₂ 423.5 Aliphatic ester may increase lipophilicity and absorption.

Key Observations:

Thiadiazole Substituent Effects: The cyclopropanecarboxamido group (present in the target compound and –9, 12) contributes to steric bulk and lipophilicity, which may improve membrane permeability compared to smaller groups like acetamido () .

Ester Group Variations: Nitrobenzoate esters (target compound, –11) are electron-deficient due to the nitro group, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) . Aliphatic esters () prioritize lipophilicity, which may enhance tissue penetration but reduce aqueous stability .

Synthetic Considerations :

  • highlights that substituent choice impacts reaction yields and purification steps. For example, compounds with nitro groups (e.g., –11) may require controlled conditions to avoid side reactions .

Cyclopropane-containing derivatives (e.g., target compound, –9, 12) may exhibit improved metabolic stability due to the rigidity of the cyclopropane ring .

Biologische Aktivität

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a complex organic molecule exhibiting significant biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines several functional groups, contributing to its biological activity. The key features include:

  • Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
  • Pyran ring : Contributes to the stability and reactivity of the compound.
  • Nitrobenzoate group : Often associated with enhanced bioactivity in medicinal chemistry.

Molecular Formula

The molecular formula is C20H18N4O5SC_{20}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 402.45 g/mol.

Anticholinesterase Activity

Recent studies have highlighted the potential of compounds containing the thiadiazole nucleus to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. For instance, derivatives similar to our compound exhibited IC50 values in the nanomolar range, indicating potent AChE inhibitory activity. Specifically, one study reported that certain derivatives outperformed donepezil, a standard treatment for Alzheimer's, in AChE inhibition tests .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiadiazole derivatives have been documented to possess broad-spectrum antibacterial and antifungal properties. Preliminary testing indicates that modifications to the thiadiazole structure can enhance this activity, making it a candidate for further exploration in the development of new antimicrobial agents .

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyran ring may contribute to free radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases .

Study 1: AChE Inhibition

In a comparative study on various thiadiazole derivatives, the compound demonstrated notable AChE inhibition with an IC50 value significantly lower than that of donepezil (0.6 µM). This suggests its potential as a therapeutic agent for Alzheimer’s disease .

Study 2: Antimicrobial Testing

A series of tests conducted on related thiadiazole derivatives revealed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL, indicating moderate to high efficacy .

Research Findings Summary Table

Activity IC50/MIC Values Reference
AChE InhibitionIC50 = 0.6 µM
Antibacterial ActivityMIC = 25 - 100 µg/mL
Antioxidant ActivitySignificant scavenging

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.